molecular formula C14H11BrO3 B1269826 4-(2-Bromophenoxymethyl)benzoic acid CAS No. 364610-26-4

4-(2-Bromophenoxymethyl)benzoic acid

Cat. No.: B1269826
CAS No.: 364610-26-4
M. Wt: 307.14 g/mol
InChI Key: RSOSIENOPSGTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenoxymethyl)benzoic acid typically involves the following steps:

    Bromination of Phenol: The initial step involves the bromination of phenol to produce 2-bromophenol. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.

    Formation of 2-Bromophenoxymethyl Chloride: The next step involves the reaction of 2-bromophenol with formaldehyde and hydrochloric acid to form 2-bromophenoxymethyl chloride.

    Coupling with Benzoic Acid: Finally, 2-bromophenoxymethyl chloride is reacted with benzoic acid in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenoxymethyl)benzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The benzylic position (the carbon adjacent to the aromatic ring) can undergo oxidation to form carboxylic acids or other oxidized products.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation: Major products include benzoic acid derivatives.

    Reduction: Products include alcohols or dehalogenated compounds.

Scientific Research Applications

4-(2-Bromophenoxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenoxymethyl)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenoxymethyl)benzoic acid: Similar structure but with the bromine atom at the para position.

    2-(4-Bromophenoxy)benzoic acid: Similar structure but with the benzoic acid moiety at the ortho position.

    4-(2-Chlorophenoxymethyl)benzoic acid: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-(2-Bromophenoxymethyl)benzoic acid is unique due to the specific positioning of the bromine atom and the phenoxy group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various research and industrial applications.

Properties

IUPAC Name

4-[(2-bromophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOSIENOPSGTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342845
Record name 4-(2-bromophenoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364610-26-4
Record name 4-(2-bromophenoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-bromophenoxymethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.